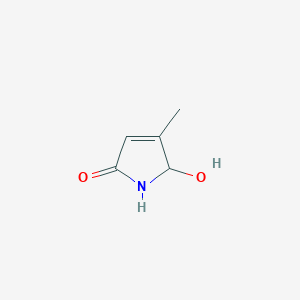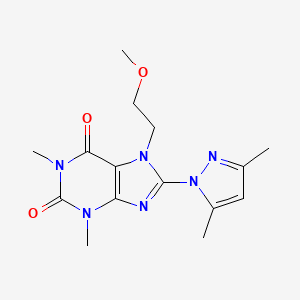
2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one is a heterocyclic organic compound with a pyrrolone core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-2-pyrrolidinone with hydroxylamine hydrochloride in the presence of a base can yield the desired compound. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-oxo-3-methyl-1,2-dihydropyrrol-5-one, while substitution reactions can produce various alkyl or acyl derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one involves its interaction with various molecular targets. The hydroxyl group and the pyrrolone ring play crucial roles in its binding to enzymes and receptors. This interaction can modulate biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-2-methylpyridine: This compound shares a similar core structure but differs in the position of the hydroxyl group.
2-Hydroxy-5-methylpyridine: Another similar compound with a different substitution pattern on the pyridine ring.
Pyrrolone and Pyrrolidinone Derivatives: These compounds have similar heterocyclic structures and exhibit diverse biological activities.
Uniqueness
2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
2-hydroxy-3-methyl-1,2-dihydropyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-3-2-4(7)6-5(3)8/h2,5,8H,1H3,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAOUMDYSMFSPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79641-88-6 |
Source


|
| Record name | 5-hydroxy-4-methyl-2,5-dihydro-1H-pyrrol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2748306.png)

![2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]indolizine](/img/structure/B2748309.png)


![N-(3-(dimethylamino)propyl)-4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2748314.png)


![6-(2-Methoxyphenyl)-2-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2748319.png)
![N~1~-[4-(dimethylamino)phenyl]-beta-alaninamide](/img/structure/B2748320.png)

![1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(4-METHOXYPHENYL)PIPERAZINE](/img/structure/B2748322.png)
